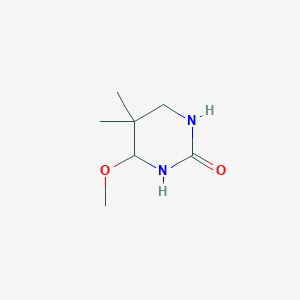
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one (TDMP) is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to involve the interaction of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one with proteins and enzymes in the body. Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to bind to the active site of enzymes, inhibiting their activity. It has also been found to interact with proteins, altering their structure and function. The exact mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is still being studied, and further research is needed to fully understand its effects on the body.
Biochemical And Physiological Effects
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can inhibit the activity of enzymes involved in inflammation and cancer cell growth. It has also been found to modulate the activity of neurotransmitters, potentially leading to its use in the treatment of neurological disorders. In vivo studies have shown that Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can reduce inflammation and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to interact with proteins and enzymes, making it a useful tool for studying their structure and function. Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its potential toxicity, which must be carefully monitored. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one and its effects on the body.
Future Directions
There are many future directions for research involving Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one-based biosensors for the detection of biomolecules. Another area of research is the use of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one as a drug delivery system, potentially leading to the development of more effective and targeted therapies. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one and its potential applications in the treatment of neurological disorders and cancer.
Synthesis Methods
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with guanidine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2,4-pentanedione with guanidine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its ability to interact with proteins and enzymes, as well as its potential as a biosensor. In pharmacology, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential as a drug delivery system, as well as its ability to modulate the activity of neurotransmitters.
properties
CAS RN |
17496-94-5 |
|---|---|
Product Name |
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one |
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-7(2)4-8-6(10)9-5(7)11-3/h5H,4H2,1-3H3,(H2,8,9,10) |
InChI Key |
JCAFJPDEUMZITK-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1OC)C |
Canonical SMILES |
CC1(CNC(=O)NC1OC)C |
Other CAS RN |
17496-94-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



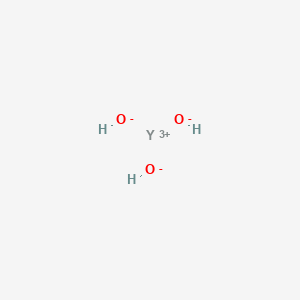
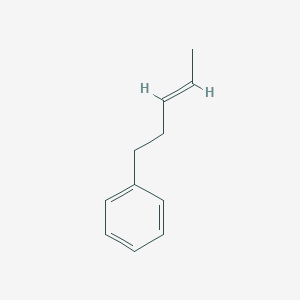
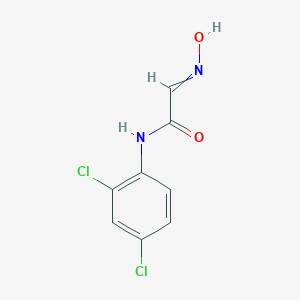
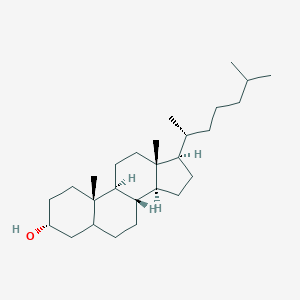

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)
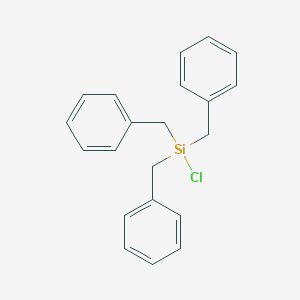

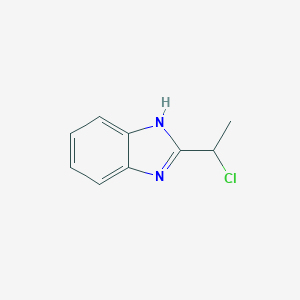
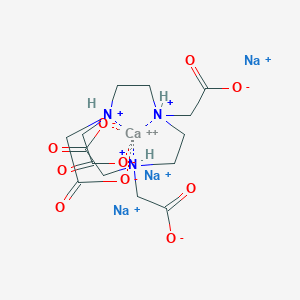
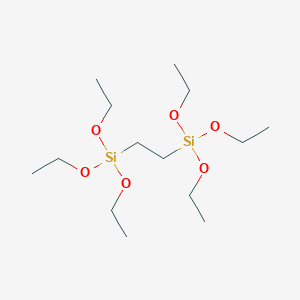
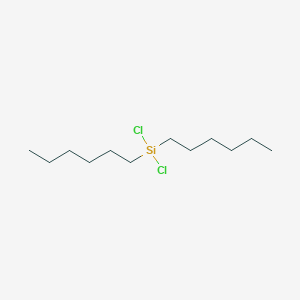
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)